molecular formula C13H14O4 B14503594 Acetic acid;6-methoxynaphthalen-2-ol CAS No. 63256-70-2

Acetic acid;6-methoxynaphthalen-2-ol

Cat. No.: B14503594
CAS No.: 63256-70-2
M. Wt: 234.25 g/mol
InChI Key: ZGBUGBUYUVSYJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol followed by the introduction of an acetic acid moiety. One common method involves the reaction of 2-naphthol with dimethyl sulfate in the presence of a base to form 6-methoxy-2-naphthol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield 6-methoxy-2-naphthylacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methoxynaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-methoxynaphthalen-2-ol is unique due to its specific structural features, such as the methoxy group at the 6-position of the naphthalene ring. This structural modification can influence its pharmacokinetic properties and biological activity, making it distinct from other NSAIDs .

Properties

CAS No.

63256-70-2

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;6-methoxynaphthalen-2-ol

InChI

InChI=1S/C11H10O2.C2H4O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4)

InChI Key

ZGBUGBUYUVSYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

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